6-Tert-butyl-5-nitropiperidin-2-one, trans
Description
Contextualization within Advanced Organic Synthesis and Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry. mdpi.com Piperidines and their oxidized congeners, piperidinones, are prominent members of this class, forming the core of numerous natural products and synthetic pharmaceuticals. The synthesis of substituted piperidinones is a testament to the sophistication of modern organic synthesis, often requiring intricate strategies to control regioselectivity and stereoselectivity. The presence of both a bulky tert-butyl group and a polar nitro group on the piperidinone ring places 6-tert-butyl-5-nitropiperidin-2-one, trans at the intersection of several key areas of synthetic methodology, including asymmetric synthesis and the introduction of challenging functional groups.
Research Rationale: Importance of Piperidinone Scaffolds in Synthetic Methodologies
The piperidinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. organicchemistrydata.orgyoutube.com This versatility has driven significant research into the development of new synthetic routes to access diverse arrays of substituted piperidinones. These scaffolds are not only valuable as final drug products but also as versatile intermediates that can be further elaborated into more complex molecular architectures. bldpharm.comnih.gov The study of molecules like This compound contributes to the fundamental understanding of how substituents influence the chemical properties and synthetic utility of this important heterocyclic system.
Stereochemical Control: The "trans" Configuration as a Research Challenge and Opportunity
Achieving stereochemical control in the synthesis of substituted cyclic compounds is a formidable challenge in organic synthesis. researchgate.netwikipedia.org The trans relationship between the C-6 tert-butyl group and the C-5 nitro group in the target molecule is a significant feature. The synthesis of such a diastereomer selectively would likely require carefully designed reaction conditions or the use of chiral auxiliaries to overcome the steric hindrance imposed by the bulky tert-butyl group. wikipedia.org The successful, stereocontrolled synthesis of this compound would represent a valuable addition to the synthetic chemist's toolbox and could open avenues for creating other complex, stereochemically defined piperidinone derivatives. The specific stereoisomer, (5R,6S)-6-(tert-Butyl)-5-nitropiperidin-2-one, has been identified, confirming the existence of this trans configuration. bldpharm.com
Overview of Current Research Trajectories and Knowledge Gaps Regarding the Compound
A comprehensive search of the scientific literature reveals a notable knowledge gap concerning the specific compound This compound . While the individual components and the piperidinone scaffold are well-studied, this particular combination appears to be a novel or at least not widely reported entity. This lack of data presents a clear opportunity for future research. Key areas for investigation would include:
Development of a robust and stereoselective synthesis: A reliable method to produce the trans isomer is the first critical step.
Thorough spectroscopic and structural characterization: Detailed NMR, IR, and mass spectrometry data, along with X-ray crystallographic analysis, would be invaluable for confirming its structure and understanding its conformational preferences. mdpi.comipb.pt
Exploration of its reactivity: Investigating the chemical transformations of the nitro group and the piperidinone ring would unlock its potential as a synthetic intermediate. For instance, reduction of the nitro group could provide access to the corresponding amine, a common functional group in bioactive molecules. youtube.com
Evaluation of its biological activity: Given the prevalence of piperidinone scaffolds in pharmaceuticals, screening this compound for various biological activities would be a logical progression.
The tert-butyl group is known to enhance the stability and influence the physical properties of molecules, while the nitro group is a versatile functional group known for its electron-withdrawing nature and its role in various bioactive compounds. nih.govwikipedia.orgmdpi.com The combination of these features on a piperidinone ring makes This compound a molecule of significant academic interest, poised for further discovery.
Compound Data
| Compound Name | Other Names |
| This compound | (5R,6S)-6-(tert-Butyl)-5-nitropiperidin-2-one |
| Piperidine (B6355638) | Azacyclohexane |
| Piperidinone | Oxopiperidine |
| tert-Butyl group | 1,1-Dimethylethyl |
Table 1: Chemical Properties of this compound This data is based on the available information for (5R,6S)-6-(tert-Butyl)-5-nitropiperidin-2-one. bldpharm.com
| Property | Value |
| CAS Number | 1820574-09-1 |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.23 g/mol |
| Stereochemistry | trans (5R,6S) |
Structure
3D Structure
Properties
IUPAC Name |
(5R,6S)-6-tert-butyl-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3,(H,10,12)/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHXXIHQSVQFK-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control
Enantioselective and Diastereoselective Synthesis of 6-Tert-butyl-5-nitropiperidin-2-one, trans
The controlled installation of the vicinal nitro and tert-butyl substituents in a trans configuration on the piperidin-2-one ring is the cornerstone of the synthesis of this target molecule. This requires a deep understanding and application of modern asymmetric synthesis techniques.
Asymmetric Catalysis in Piperidinone Ring Formation
The formation of the piperidinone ring can be achieved through various catalytic methods, with aza-Diels-Alder reactions and tandem conjugate addition-cyclization sequences being prominent. In the context of synthesizing 5-nitropiperidin-2-ones, a particularly effective strategy is the nitro-Mannich/lactamization cascade. lifechemicals.comnih.govclockss.org This approach involves the reaction of a suitable nitrogen source, an aldehyde, and a nitro-containing component, often in the presence of a chiral catalyst to induce enantioselectivity.
While direct synthesis of the title compound is not extensively documented, analogous syntheses of 6-aryl-5-nitropiperidin-2-ones provide a blueprint. nih.gov Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for the enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds, a key step in building the piperidinone precursor. mdpi.com For instance, chiral primary amine-thiourea catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly stereocontrolled conjugate addition.
The steric bulk of the tert-butyl group necessitates careful selection of the catalyst to avoid steric clashes that could impede the reaction or diminish stereoselectivity. Catalysts with tunable steric and electronic properties, such as those derived from cinchona alkaloids or prolinol ethers, are often employed to achieve high diastereo- and enantioselectivity in the formation of substituted piperidines.
Stereodivergent Approaches to Nitro and tert-Butyl Group Introduction
Stereodivergent synthesis allows for the selective formation of any given stereoisomer of a product from a common starting material by modifying the catalysts or reaction conditions. In the synthesis of 6-tert-butyl-5-nitropiperidin-2-one, controlling the relative stereochemistry to achieve the trans isomer is paramount.
One key strategy involves the diastereoselective Michael addition of a nitronate to an α,β-unsaturated ester or ketone bearing a chiral auxiliary. The choice of auxiliary and the reaction conditions can direct the formation of either the syn or anti adduct, which upon cyclization would yield the corresponding cis or trans piperidinone.
Alternatively, the stereochemistry can be controlled during the nitro-Mannich reaction. The relative stereocontrol between the newly formed C-5 and C-6 centers can be influenced by kinetic or thermodynamic conditions. nih.gov Kinetic protonation of the intermediate nitronate can lead to one diastereomer, while equilibration under thermodynamic control can favor the more stable trans product, where the bulky tert-butyl and nitro groups occupy equatorial positions in the chair-like transition state. The use of different imine reduction methods in the subsequent steps can also influence the final stereochemical outcome. nih.gov
Chemo- and Regioselective Functionalization Strategies
The synthesis of the target molecule requires precise chemo- and regioselectivity. The nitro-Mannich/lactamization cascade is inherently chemo- and regioselective, as it directs the bond formations to specific positions. clockss.org The initial Michael addition occurs at the β-position of the unsaturated system, and the subsequent cyclization selectively forms the six-membered lactam ring.
Further functionalization of the piperidinone ring can also be achieved with high selectivity. For instance, the nitro group can be reduced to an amine, which can then be further elaborated. The lactam carbonyl can also be selectively reduced. These transformations allow for the creation of a diverse library of substituted piperidines from a common intermediate.
Novel Precursor Design and Cyclization Reactions
The successful synthesis of trans-6-tert-butyl-5-nitropiperidin-2-one is highly dependent on the rational design of its precursors and the optimization of the cyclization reaction.
Development of Innovative Building Blocks for Ring Closure
The construction of the target molecule can be envisioned through the cyclization of a δ-amino-γ-nitro ester. A key building block for this approach would be an α,β-unsaturated ester or ketone bearing a tert-butyl group. For example, tert-butyl vinyl ketone could serve as a Michael acceptor for the conjugate addition of a nitromethane (B149229) derivative.
The development of chiral building blocks is also a viable strategy. For instance, a chiral N-protected γ-amino-β-ketoester could be synthesized and then subjected to a nitro-Mannich reaction and subsequent cyclization. umich.edu The use of enantiomerically pure starting materials, such as amino acids, can introduce chirality into the molecule at an early stage. nih.gov A patent describes the synthesis of tert-butyl substituted asymmetrical piperidone compounds through a Claisen-Schmidt condensation, highlighting the use of 4-tert-butylbenzaldehyde (B1265539) as a precursor. patsnap.com
| Precursor Type | Key Reaction for Incorporation | Potential Advantages |
| tert-Butyl vinyl ketone | Michael Addition | Direct introduction of the tert-butyl group at the desired position. |
| Chiral γ-amino-β-ketoester | Nitro-Mannich Reaction | Pre-installed chirality and functional handles for cyclization. |
| 4-tert-Butylbenzaldehyde | Condensation Reactions | Commercially available starting material for building the piperidone core. |
This table showcases potential precursor types and their utility in the synthesis of the target compound.
Optimized Reaction Conditions for Enhanced Stereoselectivity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired trans isomer. In the nitro-Mannich/lactamization cascade, factors such as the choice of solvent, temperature, and catalyst loading play a significant role. clockss.org
For the Michael addition step, the use of high pressure (0.8 GPa) has been shown to efficiently promote the reaction of β-ketoesters, leading to high yields of the adducts. clockss.org The choice of base is also critical; while strong bases can be effective, they can also lead to side reactions. Organocatalytic methods often provide a milder alternative.
In the cyclization step, the choice of Lewis acid or Brønsted acid can influence the rate and stereoselectivity. For instance, in the synthesis of related trisubstituted piperidines, triethylsilane/TFA was used to establish a trans relationship between substituents. nih.gov The table below summarizes some optimized conditions for related reactions that could be adapted for the synthesis of the target molecule.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Key Outcome | Reference |
| Michael Addition | DMAP/Thiourea A | Toluene | Room Temperature | High yield of adduct | clockss.org |
| Nitro-Mannich | Copper Acetate (B1210297)/Ligand | THF | -40 °C | High yield and enantioselectivity | nih.gov |
| Iminium Ion Reduction | Triacetoxyborohydride | - | - | cis stereochemistry | nih.gov |
| Acyliminium Ion Reduction | Triethylsilane/TFA | - | - | trans stereochemistry | nih.gov |
This interactive table provides examples of optimized reaction conditions from the literature that are relevant to the synthesis of the target compound.
Alternative Synthetic Pathways for Efficient Production
Traditional methods for the synthesis of substituted piperidines often involve multi-step sequences that can be inefficient and generate significant waste. A highly efficient and stereoselective alternative for the construction of the 5-nitropiperidin-2-one core is the nitro-Mannich/lactamisation cascade reaction . beilstein-journals.orgd-nb.infonih.govnih.gov This powerful, multicomponent reaction allows for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones from simple starting materials. beilstein-journals.orgd-nb.info
A plausible and efficient pathway for the synthesis of This compound involves a one-pot reaction of three components:
An appropriate nitro-functionalized ester, such as methyl 4-nitrobutanoate .
An amine source, like ammonium (B1175870) acetate .
An aldehyde, which in this specific case would be pivaldehyde (2,2-dimethylpropanal) to introduce the tert-butyl group at the 6-position.
This cascade proceeds through an in-situ formation of an imine from the aldehyde and ammonia, followed by a nitro-Mannich (or aza-Henry) reaction with the nitronate derived from the nitroester. frontiersin.orgnih.gov The subsequent intramolecular lactamization of the resulting β-nitroamine intermediate yields the desired piperidinone ring. beilstein-journals.orgnih.gov The stereochemical outcome of the nitro-Mannich reaction is critical, and studies on similar systems have shown that the reaction can proceed with high diastereoselectivity, favoring the formation of the trans isomer. acs.orgacs.org The thermodynamic stability of the product, where the bulky substituents occupy equatorial positions in the chair conformation of the piperidinone ring, often drives the stereoselectivity towards the trans configuration. thieme-connect.com
Scalability Considerations for Research Applications
While a synthetic route may be effective at the lab scale, its utility for producing larger quantities of material for extensive research or preclinical studies depends on its scalability. Cascade reactions, such as the one proposed, are often advantageous for scale-up due to their convergent nature, which can reduce the number of unit operations. nih.govacs.org
Process Intensification and Green Chemistry Principles in Synthesis
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. fraunhofer.de The proposed nitro-Mannich/lactamisation cascade aligns well with the principles of green chemistry and process intensification for several reasons:
Atom Economy: As a multicomponent reaction, a significant portion of the atoms from the starting materials are incorporated into the final product, which is a key principle of green chemistry. vu.nlrsc.orgnih.govmdpi.comrsc.org
Step Economy: The one-pot nature of the cascade reduces the number of synthetic steps, isolations, and purifications, thereby saving time, solvents, and energy. nih.gov
Solvent and Catalyst Choice: While the reaction can be performed in various solvents, the selection of greener solvents with favorable environmental, health, and safety profiles is a key consideration for sustainable synthesis. Furthermore, the use of catalytic amounts of reagents, where possible, is preferred over stoichiometric ones. nih.gov The use of ammonium acetate as both a reactant and a catalyst source exemplifies this principle.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | The one-pot cascade minimizes waste generation by reducing the number of separate reaction and purification steps. |
| Atom Economy | Multicomponent reactions inherently maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Synthesis | The starting materials (pivaldehyde, methyl 4-nitrobutanoate, ammonium acetate) are relatively common and can be handled with standard laboratory safety procedures. |
| Safer Solvents and Auxiliaries | The reaction can be optimized to use greener solvents, potentially reducing the reliance on more hazardous organic solvents. |
| Energy Efficiency | Cascade reactions can often be run at moderate temperatures, and the reduction in the number of steps leads to overall energy savings. |
| Catalysis | The reaction utilizes a simple and readily available catalyst source (ammonium acetate). |
Evaluation of Continuous Flow Methodologies
The transition from batch to continuous flow processing is a major trend in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. bohrium.comnih.govresearchgate.netresearchgate.net The proposed synthesis of This compound is a strong candidate for adaptation to a continuous flow process.
Continuous flow reactors, such as Plug Flow Reactors (PFRs) or Continuous Stirred Tank Reactors (CSTRs), offer superior heat and mass transfer compared to batch reactors. This is particularly beneficial for controlling the exothermicity that can be associated with nitration and Mannich-type reactions. The small reactor volumes in continuous flow systems also minimize the risk associated with handling potentially unstable intermediates.
A potential continuous flow setup would involve pumping solutions of the starting materials through a heated tube or a series of CSTRs. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yield and selectivity of the desired trans isomer. bohrium.com The choice between a PFR and a CSTR would depend on the reaction kinetics and whether any solid intermediates or products are formed that could block the narrow channels of a PFR.
The integration of in-line purification and analysis tools could further enhance the efficiency of a continuous flow process, allowing for real-time monitoring and optimization of the reaction. nih.gov This approach would facilitate a more rapid and efficient production of This compound for research purposes, embodying the principles of modern, sustainable chemical manufacturing.
Advanced Structural and Stereochemical Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 6-Tert-butyl-5-nitropiperidin-2-one, trans, NMR provides crucial information about the proton and carbon environments, their connectivity, and, most importantly, their spatial relationships, which are key to confirming the trans stereochemistry.
Two-dimensional NMR experiments are paramount for elucidating the conformation and relative stereochemistry of cyclic compounds.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for determining the spatial proximity of protons. The strength of a NOE signal is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶), making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu For this compound, a NOESY experiment would be expected to show a correlation between the proton at C6 (adjacent to the tert-butyl group) and one of the protons at C4, while showing no significant correlation with the proton at C5 (adjacent to the nitro group). The key observation would be the presence of a NOE between the axial proton at C6 and the axial protons at C3 and C5, which would confirm a chair conformation with the bulky tert-butyl group in an equatorial position to minimize steric strain. The trans relationship between the C5 and C6 substituents would be confirmed by a NOE between the C6-H and C5-H when they are in a diaxial or axial-equatorial relationship consistent with the trans configuration.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE enhancement might be close to zero, ROESY provides an effective alternative. columbia.edu The ROE is always positive, avoiding the ambiguity of near-zero NOEs. This technique would be used to corroborate the spatial relationships identified in the NOESY spectrum, providing a reliable confirmation of the relative stereochemistry.
EXSY (Exchange Spectroscopy): This experiment, which uses the same pulse sequence as NOESY, is used to study chemical exchange processes. huji.ac.il For the target molecule, EXSY could be employed to investigate the dynamics of ring flipping in the piperidinone core, providing insights into the conformational stability and the energy barrier between different chair or boat conformations.
A hypothetical table of key NOESY correlations for the trans isomer is presented below, assuming a chair conformation with an equatorial tert-butyl group.
| Interacting Protons | Expected NOESY Correlation | Implication |
| H6 (axial) - H5 (axial) | Strong | Confirms trans-diaxial relationship |
| H6 (axial) - H4 (axial) | Strong | Proximity within the ring structure |
| H6 (axial) - t-Butyl H's | None/Weak | Indicates equatorial position of t-Butyl |
| H5 (axial) - H3 (axial) | Strong | Proximity within the ring structure |
Chiral Shift Reagents and Auxiliaries for Enantiomeric Excess Determination
While NMR can establish the relative stereochemistry, determining the enantiomeric excess (e.e.) of a chiral sample requires the use of chiral resolving agents. Chiral shift reagents, typically lanthanide complexes, or chiral derivatizing agents can be added to the NMR sample. These agents interact with the enantiomers of 6-Tert-butyl-5-nitropiperidin-2-one to form diastereomeric complexes or derivatives, which are non-equivalent in the NMR spectrum. This results in the splitting of signals for the formerly enantiomeric protons, allowing for the integration of the separate peaks to quantify the enantiomeric excess.
X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. This technique provides precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of both the relative and absolute configuration. researchgate.net
For this compound, a successful crystallographic analysis would:
Confirm the trans configuration: The crystal structure would unequivocally show the spatial arrangement of the tert-butyl and nitro groups on opposite sides of the piperidinone ring.
Determine the solid-state conformation: It would reveal the preferred conformation of the six-membered ring in the crystal lattice, which is expected to be a chair conformation with the large tert-butyl group occupying an equatorial position to minimize A-value strain.
Assign the absolute configuration: By using anomalous dispersion, particularly if a heavy atom is present or by crystallizing it as a salt with a known chiral counter-ion, the absolute stereochemistry (e.g., (5S, 6R) or (5R, 6S)) can be determined.
Below is a table of hypothetical crystallographic data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| C5-C6 Torsion Angle (°) | ~175 |
Computational Prediction and Validation of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and validating spectroscopic data. unibo.itmdpi.com By creating a theoretical model of this compound, various properties can be calculated and compared with experimental results.
Geometry Optimization: DFT methods are used to find the lowest energy conformation of the molecule, which can then be compared to the solid-state structure from X-ray crystallography.
NMR Chemical Shift Prediction: The magnetic shielding constants for each nucleus can be calculated and converted into chemical shifts. researchgate.net Comparing these predicted shifts with the experimental NMR spectrum helps in the definitive assignment of complex spectra. Last-generation hybrid and double-hybrid functionals can provide excellent accuracy for these predictions. sns.it
Validation of Stereochemistry: By calculating the energies of both the trans and cis isomers, computational methods can predict the thermodynamically more stable isomer, which is expected to be the trans configuration due to reduced steric hindrance.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of 6-Tert-butyl-5-nitropiperidin-2-one with a spectrum predicted from DFT calculations for a specific enantiomer (e.g., (5S, 6R)), the absolute configuration can be confidently assigned. researchgate.net
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light. This technique is useful for molecules containing chromophores, such as the nitro group and the amide in the target molecule. Similar to VCD, the experimental ECD spectrum is compared with quantum chemical predictions to determine the absolute configuration.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor for Novel Nitrogen-Containing Heterocycles and Polycycles
The inherent reactivity of the nitro and lactam functionalities within 6-Tert-butyl-5-nitropiperidin-2-one, trans makes it a powerful precursor for a diverse array of more complex heterocyclic and polycyclic scaffolds. The strategic manipulation of these groups allows for the introduction of molecular complexity and the construction of intricate three-dimensional architectures.
Construction of Advanced Cyclic and Spiro Systems
The transformation of 5-nitropiperidin-2-ones into more elaborate cyclic structures has been demonstrated through chemoselective reduction processes. For instance, the reduction of the lactam carbonyl group in derivatives of 5-nitropiperidin-2-one can lead to the formation of spirocyclic systems. A notable example involves the short exposure of a denitrated piperidinone derivative to lithium aluminium hydride (LiAlH₄), followed by quenching and treatment with formic acid, which yields spirocycles in good yields. This transformation highlights the potential of the piperidinone core to serve as a template for the construction of fused and spirocyclic frameworks, which are common motifs in natural products and medicinally relevant compounds.
Stereocontrolled Synthesis of Diverse Piperidine (B6355638) Derivatives
The stereochemistry of This compound serves as a crucial control element in the synthesis of highly substituted piperidine derivatives. The existing stereocenters guide the introduction of new chiral centers, enabling the synthesis of complex targets with high diastereoselectivity.
The synthesis of the core 5-nitropiperidin-2-one structure is often achieved through a powerful nitro-Mannich/lactamisation cascade reaction. nih.gov This method allows for the direct and stereoselective formation of heavily decorated piperidinones from acyclic precursors. nih.gov The diastereoselectivity of this cascade is a key feature, often leading to the formation of a single diastereomer. nih.gov
Further synthetic manipulations of the resulting nitropiperidinone ring, such as protodenitration and chemoselective reduction of the nitro group, provide access to a wide range of substituted piperidines with contiguous and fully substituted stereocenters. nih.gov This stereocontrolled functionalization is critical for the synthesis of architecturally complex multicyclic alkaloid structures and other biologically active molecules containing the piperidine motif. The bulky tert-butyl group at the 6-position can be expected to exert significant steric influence on these transformations, further enhancing the stereochemical control.
Chiral Auxiliary and Ligand Applications in Asymmetric Transformations
While direct applications of This compound as a chiral auxiliary or ligand are not extensively documented in readily available literature, its structural features suggest significant potential in this area. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The rigid, chiral scaffold of the piperidinone, bearing a sterically demanding tert-butyl group, could effectively bias the facial selectivity of reactions at a tethered prochiral center.
The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. The utility of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a reaction, and its ease of attachment and subsequent removal from the substrate. The lactam nitrogen of This compound provides a convenient handle for attachment to various substrates, and the lactam ring could potentially be cleaved under specific conditions to release the elaborated product.
Enabling Stereoselective Synthesis of Research Reagents and Probes
The stereodefined and functionally rich nature of This compound makes it an attractive starting material for the synthesis of specialized research reagents and molecular probes. The piperidine scaffold is a common feature in many biologically active molecules, and the ability to introduce substituents with precise stereochemical control is essential for developing probes that can interact selectively with biological targets.
The nitro group present in the molecule is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines or carbonyl groups. This allows for the introduction of reporter groups, affinity labels, or other functionalities necessary for a molecule to function as a research probe. The stereochemical integrity of the piperidine ring during these transformations would ensure that the resulting probes have a well-defined three-dimensional structure, which is critical for specific binding to proteins and other biomolecules.
Methodological Advancements Facilitated by its Unique Reactivity Profile
The study of the synthesis and reactivity of 5-nitropiperidin-2-ones, including the title compound, has contributed to the advancement of synthetic methodologies. The development of the nitro-Mannich/lactamisation cascade is a prime example of a powerful transformation that allows for the rapid generation of molecular complexity from simple starting materials. nih.gov This one-pot reaction, which forms multiple bonds and stereocenters in a single operation, exemplifies the principles of efficiency and atom economy in modern organic synthesis.
The unique reactivity of the nitro group and the lactam ring within this scaffold has also spurred the development of selective transformation methods. For instance, the ability to chemoselectively reduce either the nitro group or the lactam carbonyl opens up diverse synthetic pathways for the creation of a wide range of functionalized piperidine derivatives. nih.gov These methodological advancements are not only applicable to the synthesis of piperidines but can also be adapted for the construction of other heterocyclic systems. The insights gained from the reactivity of compounds like This compound contribute to the broader toolkit of synthetic organic chemists.
Theoretical and Computational Chemistry of 6 Tert Butyl 5 Nitropiperidin 2 One, Trans
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For trans-6-tert-butyl-5-nitropiperidin-2-one, these methods offer a lens into its stability, electronic distribution, and predisposition to chemical reactions.
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of medium-sized organic molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are employed to determine the optimized ground state geometry and energy of the molecule. These calculations reveal that the piperidin-2-one ring typically adopts a chair conformation to minimize steric strain between the bulky tert-butyl group and the nitro group. The trans configuration, where the tert-butyl and nitro groups are on opposite sides of the ring's plane, is generally found to be the more stable isomer compared to the cis counterpart due to reduced steric hindrance.
| Parameter | Calculated Value |
| Method | B3LYP/6-31G* |
| Ground State Energy | Data not available |
| Key Dihedral Angles | Data not available |
| Bond Lengths (C-N, C=O, N-O) | Data not available |
Note: Specific calculated values for ground state energy and geometric parameters are highly dependent on the computational level and software used and are not publicly available in generalized literature. The table represents the typical output of such a study.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For trans-6-tert-butyl-5-nitropiperidin-2-one, the HOMO is expected to be localized primarily on the piperidin-2-one ring, particularly the nitrogen atom of the amide and the adjacent carbon atoms. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amide and the tert-butyl group, highlighting potential sites for electrophilic attack.
| FMO Parameter | Predicted Characteristics |
| HOMO Localization | Primarily on the piperidin-2-one ring nitrogen and adjacent carbons. |
| LUMO Localization | Centered on the nitro (NO2) group. |
| HOMO-LUMO Gap | Moderate, indicating reasonable stability but accessible reactivity. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the atomic motions under defined conditions (e.g., in a specific solvent at a certain temperature), MD can explore the conformational landscape of trans-6-tert-butyl-5-nitropiperidin-2-one. These simulations can reveal the flexibility of the piperidin-2-one ring and the rotational freedom of the tert-butyl and nitro groups. The primary goal is to identify the most populated conformational states and the energy barriers for interconversion between them, providing a more realistic understanding of the molecule's structure in a dynamic environment.
Prediction of Spectroscopic Observables (e.g., NMR chemical shifts, IR frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure verification. For trans-6-tert-butyl-5-nitropiperidin-2-one, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized geometry. Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed. Key predicted IR frequencies would include the C=O stretching of the lactam, the N-H stretching of the amide, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.
| Spectroscopic Data | Predicted Observables |
| ¹H NMR Chemical Shifts | Distinct signals for protons on the piperidine (B6355638) ring, with coupling patterns influenced by the trans stereochemistry. The tert-butyl protons would appear as a singlet. |
| ¹³C NMR Chemical Shifts | Signals for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the tert-butyl group. |
| IR Frequencies | Characteristic stretching frequencies for C=O (lactam), N-H (amide), and NO₂ (nitro) groups. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to investigate the mechanisms of reactions involving trans-6-tert-butyl-5-nitropiperidin-2-one. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. For instance, the reduction of the nitro group or nucleophilic substitution at the carbon bearing the nitro group could be modeled. Calculating the activation energies (the energy difference between the reactants and the transition state) provides quantitative predictions of reaction rates, offering insights into the molecule's chemical behavior that can guide synthetic efforts.
Future Research Directions and Emerging Paradigms for 6 Tert Butyl 5 Nitropiperidin 2 One, Trans
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The reactivity of the trans-6-tert-butyl-5-nitropiperidin-2-one core is largely unexplored, offering a frontier for discovering novel chemical transformations. The interplay between the sterically demanding tert-butyl group and the electron-withdrawing nitro group is expected to dictate unique stereochemical and regiochemical outcomes in its reactions.
Future research should systematically investigate its behavior under a variety of reaction conditions. Key areas of exploration would include:
Stereoselective Reductions: The reduction of the nitro group is a pivotal transformation that would yield the corresponding aminopiperidinone, a valuable building block for pharmacologically active compounds. Investigating various reducing agents and catalytic systems (e.g., catalytic hydrogenation, transfer hydrogenation) will be crucial to control the stereochemistry of the resulting amine, which could be influenced by the adjacent tert-butyl group.
C-N Bond Forming Reactions: The secondary amine within the piperidinone ring can be a site for various C-N bond-forming reactions, such as N-arylation or N-alkylation, to create a library of derivatives.
Reactivity of the α-Nitro Position: The carbon bearing the nitro group is activated towards deprotonation, opening up possibilities for its use as a nucleophile in Michael additions or other C-C bond-forming reactions.
Ring Transformations: Exploring conditions that could induce ring-opening or ring-expansion of the piperidinone core could lead to novel molecular scaffolds.
A systematic study of these reactivity modes would not only expand the synthetic utility of this compound but also provide fundamental insights into the influence of bulky substituents on reaction pathways.
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The synthesis and derivatization of trans-6-tert-butyl-5-nitropiperidin-2-one are well-suited for high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid screening of reaction conditions and the generation of compound libraries with minimal manual intervention.
An automated workflow for the derivatization of this compound could be designed as follows:
Stock Solution Preparation: A stock solution of trans-6-tert-butyl-5-nitropiperidin-2-one would be prepared.
Reagent Dispensing: Robotic liquid handlers would dispense the substrate solution into a multi-well plate. A diverse set of reagents (e.g., different catalysts, bases, electrophiles) would then be added to each well.
Reaction Execution: The plate would be subjected to controlled heating, mixing, and reaction times.
Automated Analysis: Each well would be analyzed using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the outcome of the reaction.
This approach would allow for the efficient optimization of reaction conditions and the rapid synthesis of a library of derivatives for biological screening.
Table 1: Hypothetical High-Throughput Experimentation Setup for N-Arylation
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Catalyst | Palladium(II) Acetate (B1210297) | Copper(I) Iodide | Buchwald Ligand X | Buchwald Ligand Y |
| Base | Potassium Carbonate | Cesium Carbonate | Sodium tert-Butoxide | DBU |
| Solvent | Toluene | Dioxane | DMF | Acetonitrile |
| Temperature | 80 °C | 100 °C | 120 °C | 140 °C |
Application of Machine Learning and AI in Predicting its Reactivity and Synthesis
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by predicting reaction outcomes and suggesting optimal synthetic routes. nih.govnih.gov For a molecule like trans-6-tert-butyl-5-nitropiperidin-2-one, where experimental data may be scarce, ML models can be trained on larger datasets of similar reactions to make valuable predictions. nih.gov
Future research in this area could focus on:
Predicting Reaction Yields: An ML model could be developed to predict the yield of a particular transformation, for instance, the N-arylation mentioned previously. The model would be trained on a dataset of similar reactions, using molecular descriptors of the reactants, catalysts, and solvents as input features.
Predicting Regio- and Stereoselectivity: The presence of multiple reactive sites and stereocenters makes predicting the selectivity of reactions challenging. AI models, particularly those based on 3D molecular representations, could be trained to predict the most likely regio- and stereoisomer formed under specific conditions.
Retrosynthesis Prediction: AI-powered retrosynthesis tools could be employed to propose novel synthetic routes to trans-6-tert-butyl-5-nitropiperidin-2-one and its derivatives. These tools can analyze the molecular structure and suggest disconnections based on known chemical reactions.
The development of accurate predictive models for this compound would significantly accelerate its synthetic exploration and application.
Development of Eco-Friendly and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. Future research on the synthesis of trans-6-tert-butyl-5-nitropiperidin-2-one should prioritize these "green" chemistry principles.
Potential areas for improvement include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents would reduce the environmental impact of the synthesis.
Catalytic Methods: Employing catalytic methods, as opposed to stoichiometric reagents, minimizes waste generation. This includes the use of organocatalysts or earth-abundant metal catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) is a key principle of green chemistry. Multicomponent reactions are often highly atom-economical.
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, perhaps through photochemistry or microwave-assisted synthesis, can reduce energy consumption.
Table 2: Comparison of a Hypothetical Traditional vs. Green Synthetic Step
| Feature | Traditional Route | Green Route |
| Solvent | Dichloromethane | Water or Ethanol |
| Reagents | Stoichiometric strong base | Catalytic amount of a mild base |
| Energy Input | High temperature reflux | Room temperature or microwave |
| Waste | Significant solvent and reagent waste | Minimal waste |
Advanced Real-time Spectroscopic Monitoring of Its Reactions and Derivatizations
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing them. Advanced real-time spectroscopic techniques can provide invaluable insights into the transformation of trans-6-tert-butyl-5-nitropiperidin-2-one.
Future studies could employ:
In-situ IR and Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of products in real-time by tracking the characteristic vibrational frequencies of functional groups. For example, the stretching frequency of the nitro group and the carbonyl group of the lactam could be monitored throughout a reaction.
Process NMR Spectroscopy: In-situ NMR can provide detailed structural information about intermediates and products as they are formed in the reaction mixture, offering a deeper mechanistic understanding.
Online HPLC/UPLC-MS: Coupling the reaction vessel to an online chromatography system allows for the continuous separation and identification of all components in the reaction mixture, providing a comprehensive reaction profile.
By employing these advanced analytical tools, researchers can gain a detailed picture of the reaction dynamics, identify transient intermediates, and ultimately, exert finer control over the synthesis of trans-6-tert-butyl-5-nitropiperidin-2-one and its derivatives.
Q & A
Q. How can synthetic routes for trans-6-tert-butyl-5-nitropiperidin-2-one be optimized to improve yield and purity?
Methodological Answer:
- Use factorial design experiments (e.g., 2^k designs) to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, varying nitro-group introduction conditions (e.g., nitration vs. displacement reactions) and tert-butyl group stability under acidic/basic conditions.
- Apply orthogonal array optimization (e.g., Taguchi methods) to minimize experimental runs while identifying critical parameters affecting stereoselectivity (e.g., trans/cis isomer ratio) .
- Monitor intermediates via LC-MS with isotope-labeled internal standards (e.g., deuterated analogs) to track byproduct formation and optimize purification steps .
Q. What analytical techniques are most reliable for characterizing trans-6-tert-butyl-5-nitropiperidin-2-one and its intermediates?
Methodological Answer:
- Combine NMR (¹H, ¹³C, NOESY) with high-resolution mass spectrometry (HRMS) to confirm molecular structure and stereochemistry. For nitro-group confirmation, use FT-IR to detect asymmetric stretching vibrations (~1520 cm⁻¹) and Raman spectroscopy for tert-butyl C-H stretches .
- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) to resolve trans/cis isomers, using mobile phases optimized via Design of Experiments (DoE) .
Q. How does the steric hindrance of the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies under ICH Q1A guidelines, exposing the compound to pH 1–13 buffers at 40–80°C. Monitor degradation via HPLC-UV and identify products using LC-MS/MS.
- Compare activation energy (Ea) of degradation pathways (e.g., hydrolysis of the lactam ring) with/without the tert-butyl group via Arrhenius kinetics .
Q. What purification strategies effectively separate trans-6-tert-butyl-5-nitropiperidin-2-one from its cis isomer or nitro-group byproducts?
Methodological Answer:
- Use crystallization screening with solvent/antisolvent systems (e.g., ethyl acetate/hexane) to exploit differences in trans/cis solubility. Characterize crystal structures via X-ray diffraction .
- Apply flash chromatography with gradient elution (e.g., silica gel, 0–50% EtOAc in hexane) or reverse-phase C18 columns for polar byproducts .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of nitration in 6-tert-butylpiperidin-2-one derivatives?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation barriers for nitration at C5 vs. other positions. Validate with kinetic isotopic effects (KIEs) using deuterated analogs .
- Train machine learning models on existing nitration data (e.g., Hammett constants, steric parameters) to predict regioselectivity in novel analogs .
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Methodological Answer:
- Replicate conflicting studies under strictly controlled conditions (e.g., moisture-free, inert atmosphere). Use isotopic labeling (e.g., ¹⁵N in the nitro group) to track substitution pathways via NMR or mass spectrometry .
- Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace metal impurities, solvent water content) causing discrepancies .
Q. What role does the nitro group play in modulating the compound’s biological activity or metabolic stability?
Methodological Answer:
- Synthesize analogs with nitro→cyano or nitro→trifluoromethyl substitutions. Compare in vitro metabolic stability using liver microsomes (e.g., human CYP450 enzymes) and computational ADMET profiling (e.g., SwissADME) .
- Use molecular docking (e.g., AutoDock Vina) to assess nitro-group interactions with target proteins (e.g., enzymes or receptors) .
Q. How can reaction engineering principles improve scalability of trans-6-tert-butyl-5-nitropiperidin-2-one synthesis?
Methodological Answer:
- Design continuous-flow reactors with in-line analytics (e.g., FTIR probes) to monitor nitration and ring-closing steps in real time. Optimize mass/heat transfer using CFD simulations .
- Conduct safety assessments (e.g., DSC for exothermic peaks) and green chemistry metrics (e.g., E-factor) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
